{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
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Overview
Description
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is a compound that belongs to the family of tropane alkaloids. This compound features a bicyclic structure with a cyclopropyl group, which contributes to its unique chemical properties and potential biological activities .
Mechanism of Action
Target of Action
The primary target of {8-Cyclopropyl-8-azabicyclo[32It is noted that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which are known to interact with various biological targets and display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by {8-Cyclopropyl-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
The specific molecular and cellular effects of {8-Cyclopropyl-8-azabicyclo[32It is noted that compounds with a similar structure, such as tropane alkaloids, have a wide array of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various stereoselective methodologies, including cycloadditions and desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often require precise control of temperature, solvents, and catalysts to ensure high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as amines or halides .
Scientific Research Applications
{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Tropane: Shares the bicyclic structure but lacks the cyclopropyl group.
Cocaine: A well-known tropane alkaloid with stimulant properties.
Atropine: Another tropane alkaloid used in medicine for its anticholinergic effects.
Uniqueness
The presence of the cyclopropyl group in {8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity .
Properties
IUPAC Name |
(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-7-8-5-10-3-4-11(6-8)13(10)9-1-2-9/h8-11H,1-7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUASHELDOVYWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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